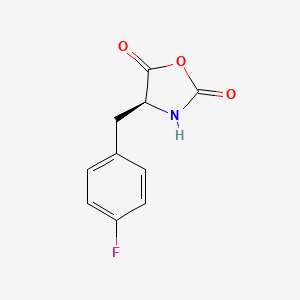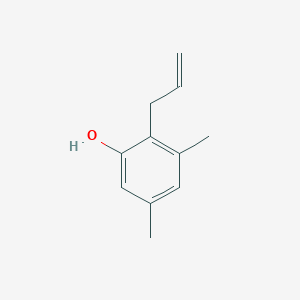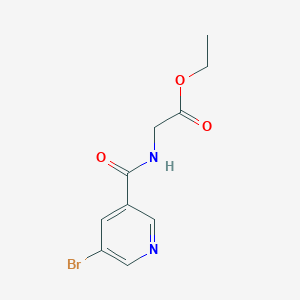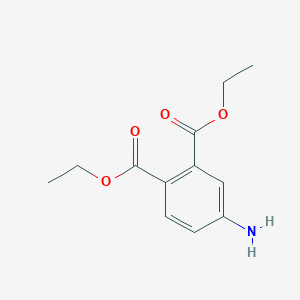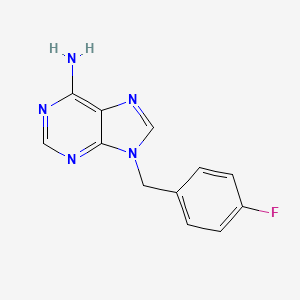
Icosyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used in the production of polymers and copolymers, which exhibit specific characteristics such as flexibility, hydrophobicity, and thermal stability . This compound is a colorless liquid and is utilized in various industrial applications, including adhesives, sealants, and coatings .
Méthodes De Préparation
Icosyl acrylate can be synthesized through the esterification of acrylic acid with icosanol (eicosanol) in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Acrylic acid+Icosanol→Icosyl acrylate+Water
Industrial production methods often involve the use of continuous reactors to ensure a consistent and high-yield production of this compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency .
Analyse Des Réactions Chimiques
Icosyl acrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free radical polymerization to form homopolymers or copolymers. Common initiators for this reaction include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and icosanol.
Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Icosyl acrylate has a wide range of scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with enhanced properties such as hydrophobicity and thermal stability.
Biomedical Engineering: Acrylate-based materials, including this compound, are used in the development of biomedical devices such as contact lenses, dental materials, and tissue engineering scaffolds.
Industrial Applications: This compound is utilized in the production of high-performance materials for use in the automotive, aerospace, and electronics industries.
Mécanisme D'action
The mechanism of action of icosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in this compound is highly reactive and can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, hydrophobicity, and thermal stability, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Icosyl acrylate can be compared with other long-chain acrylate esters, such as:
Octadecyl acrylate: Similar to this compound, octadecyl acrylate is used in the production of hydrophobic polymers. this compound has a longer carbon chain, which can impart different physical properties to the resulting polymers.
Hexadecyl acrylate: This compound also forms hydrophobic polymers, but with a shorter carbon chain compared to this compound, resulting in different mechanical and thermal properties.
The uniqueness of this compound lies in its longer carbon chain, which provides enhanced hydrophobicity and thermal stability compared to shorter-chain acrylate esters .
Propriétés
Numéro CAS |
48076-38-6 |
|---|---|
Formule moléculaire |
C23H44O2 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
icosyl prop-2-enoate |
InChI |
InChI=1S/C23H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23(24)4-2/h4H,2-3,5-22H2,1H3 |
Clé InChI |
NGYRYRBDIPYKTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



